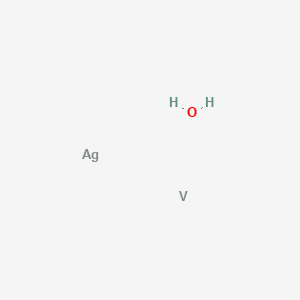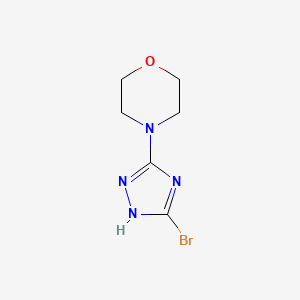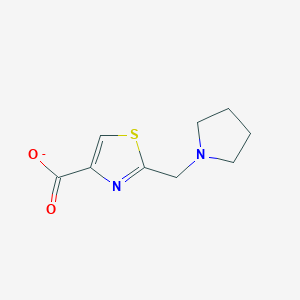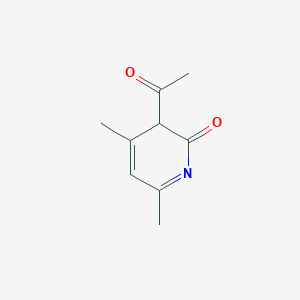
2(1H)-Pyridinone, 3-acetyl-4,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-4,6-dimethylpyridin-2(1H)-one is an organic compound belonging to the pyridinone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-4,6-dimethylpyridin-2(1H)-one typically involves the acetylation of 4,6-dimethylpyridin-2(1H)-one. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the acetyl group or the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Could be used in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-acetyl-4,6-dimethylpyridin-2(1H)-one would depend on its specific interactions with molecular targets. Typically, compounds in this family may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-dimethylpyridin-2(1H)-one: The parent compound without the acetyl group.
3-acetylpyridin-2(1H)-one: A similar compound with different substitution patterns.
4,6-dimethyl-3-pyridinone: Another derivative with different functional groups.
Uniqueness
3-acetyl-4,6-dimethylpyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
3-acetyl-4,6-dimethyl-3H-pyridin-2-one |
InChI |
InChI=1S/C9H11NO2/c1-5-4-6(2)10-9(12)8(5)7(3)11/h4,8H,1-3H3 |
Clé InChI |
MTBDYISISXZBTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=O)C1C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


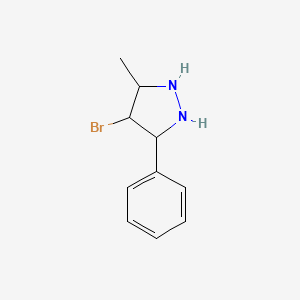
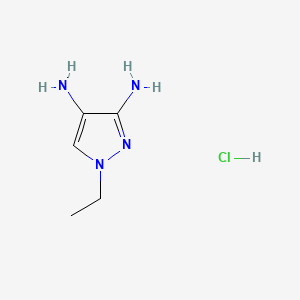
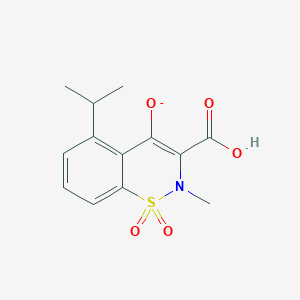
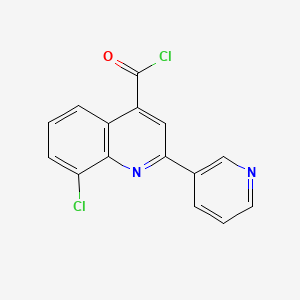
![8-bromo-8H-pyrido[3,4-b]pyrazin-5-one](/img/structure/B12347421.png)
![4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B12347427.png)
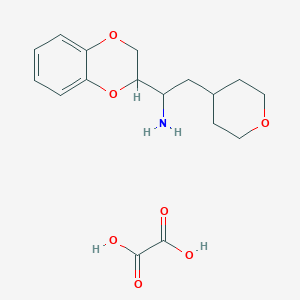
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B12347438.png)

![4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12347450.png)
